molecular formula C18H32N2O6 B2572134 8-oxa-2-azaspiro[4.5]decane;oxalic acid CAS No. 1408075-68-2; 1651840-84-4

8-oxa-2-azaspiro[4.5]decane;oxalic acid

Cat. No.: B2572134
CAS No.: 1408075-68-2; 1651840-84-4
M. Wt: 372.462
InChI Key: XZXYCQCIQSKHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxa-2-azaspiro[4.5]decane;oxalic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound consists of a spirocyclic framework, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is convenient and utilizes commercially available reagents. The reaction conditions generally include the use of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for 8-oxa-2-azaspiro[4.5]decane are not extensively documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

8-Oxa-2-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-2-azaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[5.5]undecane
  • 8-Oxa-2-azaspiro[3.5]octane

Uniqueness

8-Oxa-2-azaspiro[4.5]decane is unique due to its specific spirocyclic structure, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications, distinguishing it from other spirocyclic compounds with different ring sizes or substituents .

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO.C2H2O4/c2*1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXYCQCIQSKHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOCC2.C1CNCC12CCOCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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